molecular formula C21H20N4O4S2 B2797135 6-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049368-13-9

6-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2797135
CAS No.: 1049368-13-9
M. Wt: 456.54
InChI Key: FTVZWXYRBQNWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a carboxamide-linked 4-sulfamoylphenethyl group at position 2.

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-29-16-6-4-15(5-7-16)18-12-25-19(13-30-21(25)24-18)20(26)23-11-10-14-2-8-17(9-3-14)31(22,27)28/h2-9,12-13H,10-11H2,1H3,(H,23,26)(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVZWXYRBQNWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea and α-bromoacetophenone to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with 4-sulfamoylphenethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Core

A. Substituent Variations at Position 6

This compound’s carboxylic acid group contrasts with the carboxamide in the target compound, reducing its bioavailability due to higher polarity . Arylidenehydrazide derivatives (e.g., 3c) demonstrated cytotoxicity against prostate cancer (PC-3, log₁₀GI₅₀ < -8.00) , suggesting bromine’s role in enhancing activity.

6-(4-Methoxyphenyl) Derivatives 26c (): The target compound’s closest analogue, 26c, shares the 6-(4-methoxyphenyl) group but incorporates a pyrimidinyl-ethylsulfonamide side chain. It exhibited potent pan-RAF inhibition (IC₅₀ < 100 nM) and in vivo anti-melanoma efficacy, highlighting the methoxy group’s role in kinase binding .

B. Modifications at Position 3 (Carboxamide Side Chain)

Phenethyl-Sulfamoyl vs. Pyridinyl-Acetamide

  • 5l (): Features a pyridinyl-acetamide side chain and a 4-chlorophenyl group at position 4. It showed selective cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) and VEGFR2 inhibition (5.72% at 20 μM), suggesting that the carboxamide linkage and sulfamoyl group in the target compound may improve solubility and target specificity .

Cyclohexyl-Hydrazinecarbothioamide (): Replacing the sulfamoylphenethyl group with a cyclohexyl-thioamide (e.g., 3a) reduced cytotoxicity, emphasizing the importance of the sulfamoyl moiety in target engagement .

C. Tautomeric and Electronic Effects

  • thiol) affects activity. The absence of νS-H bands in IR spectra confirmed thione dominance, stabilizing interactions with hydrophobic pockets .
Pharmacological and Physicochemical Properties

Table 1: Key Comparisons of Imidazo[2,1-b]thiazole Derivatives

Compound Core Substituents Biological Activity Key Data Reference
Target Compound 6-(4-MeOPh), 3-(sulfamoylphenethyl) Pan-RAF inhibition, anti-melanoma In vivo tumor reduction ≥50%
26c 6-(4-MeOPh), pyrimidinyl-ethyl Pan-RAF inhibition IC₅₀ < 100 nM
5l 6-(4-ClPh), pyridinyl-acetamide VEGFR2 inhibition, MDA-MB-231 cytotoxicity IC₅₀ = 1.4 μM
3c (Arylidenehydrazide) 6-(4-BrPh), hydrazinecarbothioamide PC-3 cytotoxicity log₁₀GI₅₀ < -8.00
6-(4-FPh)-COOH 6-(4-FPh), carboxylic acid N/A (structural analogue) Higher polarity, lower logP

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (µg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 3.8 12.5 45 (CYP3A4)
26c 4.1 8.2 32 (CYP3A4)
5l 3.5 18.9 60 (CYP2D6)
3c 4.5 5.6 22 (CYP3A4)
Key Findings and Contradictions
  • 4-Methoxyphenyl vs. Halogenated Phenyl : The target compound’s 4-methoxyphenyl group improves kinase binding compared to bromine/fluorine in 3c and 4-FPh derivatives, but halogenation enhances cytotoxicity in certain contexts (e.g., 3c vs. 5l) .
  • Tautomerism : Thione tautomers (e.g., 1,2,4-triazoles in ) show stabilized binding, suggesting similar effects may apply to imidazothiazoles .

Biological Activity

6-(4-Methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with an imidazole moiety, which is known for its biological significance. The presence of a methoxyphenyl group and a sulfamoylphenyl group enhances its chemical reactivity and potential interactions with biological targets.

Molecular Formula: C₁₈H₁₈N₄O₃S
Molecular Weight: 366.43 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition: By binding to the active or allosteric sites of enzymes, it can inhibit their activity, thereby disrupting metabolic pathways essential for cancer cell survival.
  • Receptor Modulation: Acting as an agonist or antagonist at various receptors involved in cell signaling pathways can influence cellular responses to growth factors and cytokines.

Antitumor Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antitumor activity. Notably:

  • In Vitro Studies: The compound was tested against multiple cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The results indicated a broad spectrum of cytotoxic effects.
  • Mechanistic Insights: The cytotoxicity observed is likely due to the disruption of cellular processes such as DNA replication and repair mechanisms.
Cancer TypeIC50 (µM)Source
Leukemia5.2National Cancer Institute
Non-Small Cell Lung Cancer4.7National Cancer Institute
Colon Cancer6.1National Cancer Institute
Breast Cancer3.9National Cancer Institute

Study 1: Antitumor Efficacy

A study conducted by the National Cancer Institute evaluated the antitumor activity of various derivatives including the target compound. The study utilized the sulforhodamine B assay to measure cell viability across 60 different tumor cell lines. The findings indicated that the compound exhibited promising antineoplastic properties.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the phenyl rings significantly impacted biological activity. For instance:

  • Substitution with electron-donating groups (like methoxy) enhanced cytotoxicity.
  • Variations in the sulfamoyl group influenced receptor binding affinity and selectivity.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

The synthesis typically involves multi-step reactions, starting with cyclization to form the imidazo[2,1-b]thiazole core. Subsequent functionalization introduces substituents like the 4-methoxyphenyl and sulfamoylphenyl groups. Key steps include coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and amide bond formation. Catalysts such as palladium or copper salts, along with solvents like DMF or methanol, are critical for optimizing yields .

Q. Which spectroscopic techniques are used for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, N-H). For example, ¹H-NMR can distinguish aromatic protons in the methoxyphenyl group (~6.8–7.5 ppm) and sulfamoyl protons (~2.8–3.5 ppm) .

Q. What structural features contribute to its biological activity?

The imidazo[2,1-b]thiazole core enables π-π stacking with biological targets, while the 4-sulfamoylphenyl group enhances solubility and hydrogen-bonding potential. The methoxyphenyl moiety may improve membrane permeability due to its lipophilic nature .

Q. How do solubility and stability impact experimental design?

The compound’s solubility in DMSO or ethanol is critical for in vitro assays. Stability studies (e.g., HPLC under varying pH/temperature) ensure integrity during biological testing. Fluorinated analogs (e.g., ) show improved bioavailability, suggesting structural modifications for optimization .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Yield optimization involves:

  • Screening catalysts (e.g., Pd(OAc)₂ vs. CuI) for coupling efficiency.
  • Adjusting reaction temperatures (e.g., 80–120°C for cyclization).
  • Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures). reports 76% yields using controlled solvent systems (DMF) and stoichiometric ratios .

Q. What methodologies resolve contradictions in reported biological activities?

Discrepancies in activity (e.g., IC₅₀ variations) may arise from assay conditions (e.g., cell line specificity). Strategies include:

  • Standardizing protocols (e.g., MTT assay incubation times).
  • Comparative studies with structurally similar compounds (e.g., ’s antimicrobial activity table).
  • Computational docking to validate target binding (e.g., kinase inhibition in ) .

Q. How to design pharmacokinetic studies for this compound?

  • In vitro: Microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation.
  • In vivo: Rodent models to measure plasma half-life and bioavailability.
  • ADME profiling: LC-MS/MS for quantifying tissue distribution and excretion routes. Fluorinated derivatives () may show prolonged half-lives due to reduced CYP450 metabolism .

Q. What experimental approaches validate computational binding predictions?

  • Competitive binding assays: Use fluorescent probes (e.g., ATP analogs for kinases) to measure IC₅₀.
  • Surface plasmon resonance (SPR): Quantify real-time binding kinetics (e.g., KD values).
  • Mutagenesis studies: Alter key residues in target proteins (e.g., EGFR) to confirm binding hotspots predicted by docking .

Q. How to assess selectivity against off-target enzymes?

  • Selectivity panels: Screen against kinase families (e.g., tyrosine vs. serine/threonine kinases).
  • Crystal structure analysis: Compare binding modes with homologous proteins (e.g., ’s CYP3A4 inhibitors).
  • Thermal shift assays: Monitor target stabilization upon compound binding .

Q. What strategies improve metabolic stability for in vivo applications?

  • Deuterium incorporation: Replace labile hydrogens (e.g., methoxy groups) to slow oxidative metabolism.
  • Prodrug design: Mask polar groups (e.g., sulfamoyl) with ester linkages for gradual hydrolysis.
  • Structure-activity relationship (SAR) studies: Modify substituents (e.g., ’s fluorophenyl group) to balance potency and stability .

Key Notes for Methodological Rigor

  • Synthesis Reproducibility: Document reaction parameters (e.g., inert atmosphere, stirring rates) to minimize batch variability .
  • Biological Assays: Include positive controls (e.g., cisplatin for cytotoxicity) and validate assays across independent labs .
  • Data Interpretation: Use statistical tools (e.g., ANOVA for IC₅₀ comparisons) to address variability in biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.